Cas no 690642-57-0 (3-amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno2,3-bpyridine-2-carboxamide)

3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound featuring a thienopyridine core with strategically substituted aromatic groups. Its molecular structure, incorporating fluorophenyl and methoxyphenyl moieties, enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of an amino group and a carboxamide functionality offers reactive sites for further derivatization, making it valuable for medicinal chemistry applications, particularly in kinase inhibitor research. The compound's well-defined crystalline properties and stability under standard conditions facilitate handling and storage. Its synthesis is optimized for high purity, ensuring reproducibility in research and development settings. This compound is primarily of interest for exploratory studies in targeted drug discovery.
3-amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno2,3-bpyridine-2-carboxamide structure
690642-57-0 structure
Product Name:3-amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno2,3-bpyridine-2-carboxamide
CAS No:690642-57-0
MF:C21H16FN3O2S
MW:393.4340467453
CID:6321456
PubChem ID:2243136
Update Time:2025-11-01

3-amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno2,3-bpyridine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno2,3-bpyridine-2-carboxamide
    • MFCD05866254
    • Z275022864
    • F3249-0172
    • AKOS000813108
    • 690642-57-0
    • 3-amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
    • Inchi: 1S/C21H16FN3O2S/c1-27-14-8-4-11(5-9-14)15-10-16(12-2-6-13(22)7-3-12)25-21-17(15)18(23)19(28-21)20(24)26/h2-10H,23H2,1H3,(H2,24,26)
    • InChI Key: SQWDVNGSCHDJMN-UHFFFAOYSA-N
    • SMILES: S1C(C(N)=O)=C(C2C1=NC(C1C=CC(=CC=1)F)=CC=2C1C=CC(=CC=1)OC)N

Computed Properties

  • Exact Mass: 393.09472610g/mol
  • Monoisotopic Mass: 393.09472610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 552
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 120Ų

3-amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno2,3-bpyridine-2-carboxamide Pricemore >>

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Additional information on 3-amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno2,3-bpyridine-2-carboxamide

Research Briefing on 3-amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno2,3-bpyridine-2-carboxamide (CAS: 690642-57-0)

3-amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno2,3-bpyridine-2-carboxamide (CAS: 690642-57-0) is a thienopyridine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. This compound, characterized by its unique structural features, has been the subject of multiple studies aimed at exploring its biological activity, pharmacokinetics, and therapeutic potential. The presence of both fluorine and methoxy substituents on the phenyl rings enhances its binding affinity to target proteins, making it a promising candidate for drug development.

Recent studies have focused on the synthesis and optimization of this compound to improve its efficacy and selectivity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic route for 690642-57-0, which significantly increased yield and purity compared to previous methods. The study also highlighted the compound's inhibitory activity against a panel of kinases, with notable potency against ABL1 and SRC family kinases. These findings suggest potential applications in oncology, particularly for cancers driven by aberrant kinase signaling.

In addition to its kinase inhibitory properties, 690642-57-0 has shown promise in modulating inflammatory pathways. A preclinical study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively suppresses NF-κB activation, reducing the production of pro-inflammatory cytokines. This dual functionality—kinase inhibition and anti-inflammatory activity—positions 690642-57-0 as a versatile scaffold for multifunctional drug design. Researchers are now exploring its potential in treating autoimmune diseases and chronic inflammatory conditions.

Pharmacokinetic studies of 690642-57-0 have revealed favorable drug-like properties, including moderate plasma protein binding and good metabolic stability. A recent pharmacokinetic profiling study in rats showed that the compound achieves sufficient plasma concentrations after oral administration, with a half-life of approximately 6 hours. These properties, combined with its low cytotoxicity in normal cell lines, make it an attractive candidate for further development. However, challenges remain in optimizing its solubility and bioavailability, which are currently areas of active research.

The mechanism of action of 690642-57-0 has been elucidated through structural biology studies. X-ray crystallography of the compound bound to its kinase targets revealed key interactions between the carboxamide group and the kinase hinge region, while the fluorophenyl moiety contributes to hydrophobic interactions in the ATP-binding pocket. These insights have guided the design of second-generation analogs with improved selectivity profiles. Computational modeling studies published in 2024 have further refined our understanding of structure-activity relationships, enabling more rational drug design approaches.

Looking ahead, the most promising direction for 690642-57-0 appears to be in combination therapies. Recent in vitro studies have shown synergistic effects when this compound is paired with standard chemotherapeutic agents in various cancer cell lines. A particularly noteworthy finding comes from a 2024 study in Molecular Cancer Therapeutics, which reported that 690642-57-0 can overcome resistance to tyrosine kinase inhibitors in certain leukemia models. This positions the compound as a potential solution for treatment-resistant cancers, though extensive clinical validation will be required.

In conclusion, 3-amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno2,3-bpyridine-2-carboxamide represents a chemically interesting and biologically active scaffold with multiple potential therapeutic applications. While significant progress has been made in understanding its properties and mechanisms, further research is needed to translate these findings into clinical applications. The compound's development trajectory serves as an excellent example of modern drug discovery approaches, combining synthetic chemistry, structural biology, and translational research.

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